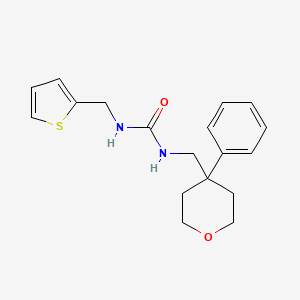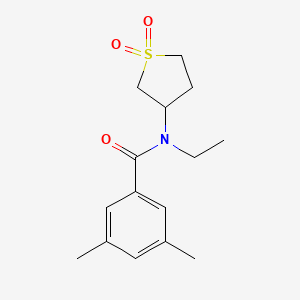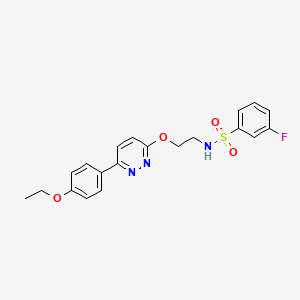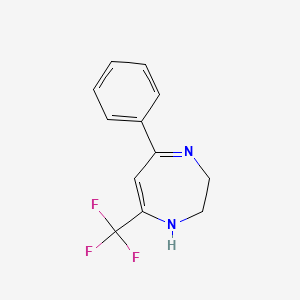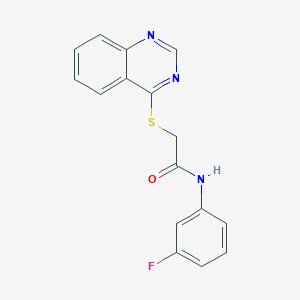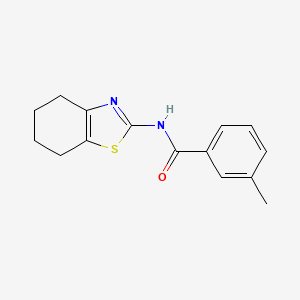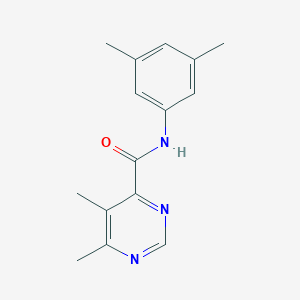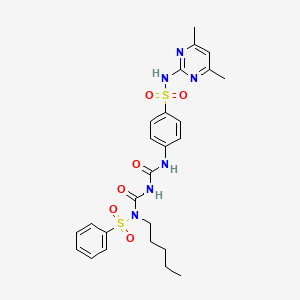
N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential medicinal applications. The compound is characterized by the presence of a sulfonamide group, a pyrimidinyl moiety, and multiple carbamoyl groups, which may contribute to its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the condensation of sulfonamides with various electrophilic compounds. For instance, the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was achieved through the condensation of 4-bromobenzaldehyde and sulfadiazine . Similarly, the synthesis of other sulfonamide derivatives has been reported using different starting materials and reagents, such as the ortho-lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. X-ray diffraction methods have been used to determine the structure of these compounds, revealing details such as bond lengths, angles, and molecular conformations . Computational studies, including density functional theory (DFT) and molecular docking, are also employed to predict the molecular structure and understand the interactions with biological targets .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo a range of chemical reactions due to their functional groups. For example, ortho-lithiosulfonamides can react with different electrophiles to form carbinols, imines, amides, and acids . These reactions can be leveraged to further modify the sulfonamide scaffold and introduce new pharmacophores for drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, are crucial for their pharmacological profile. Poor water solubility can limit the bioavailability of these compounds, necessitating the exploration of chemical modifications to improve their properties . The hydrogen bonding capacity of the sulfonamide and carbamoyl groups also contributes to the stability and reactivity of these molecules .
Safety And Hazards
Future Directions
The potential applications and future directions for research on this compound are not clear from the available information. Given its complex structure and the presence of a pyrimidine ring, it’s possible that the compound could have interesting biological activity, but this would need to be explored in future studies .
properties
IUPAC Name |
1-(benzenesulfonyl)-3-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]-1-pentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O6S2/c1-4-5-9-16-31(39(36,37)22-10-7-6-8-11-22)25(33)29-24(32)28-20-12-14-21(15-13-20)38(34,35)30-23-26-18(2)17-19(3)27-23/h6-8,10-15,17H,4-5,9,16H2,1-3H3,(H,26,27,30)(H2,28,29,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBKNVLWOXREKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C(=O)NC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)
![N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3003754.png)
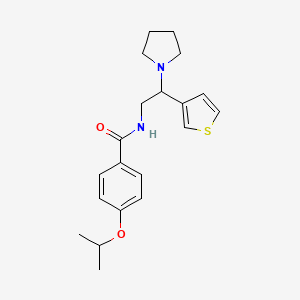
![1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3003758.png)
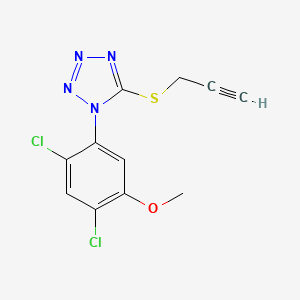
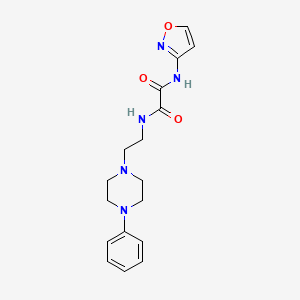
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B3003761.png)
